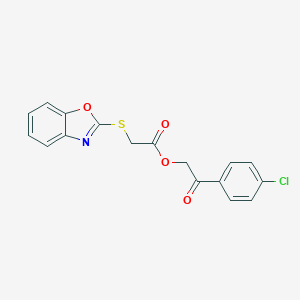

2-(4-Chlorophenyl)-2-oxoethyl (1,3-benzoxazol-2-ylsulfanyl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(4-Chlorophenyl)-2-oxoethyl (1,3-benzoxazol-2-ylsulfanyl)acetate is a compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their wide range of pharmacological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-2-oxoethyl (1,3-benzoxazol-2-ylsulfanyl)acetate typically involves the reaction of 2-mercaptobenzoxazole with 2-(4-chlorophenyl)-2-oxoethyl acetate. The reaction is carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-2-oxoethyl (1,3-benzoxazol-2-ylsulfanyl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the compound can yield thiols or thioethers, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; solvents like acetonitrile or dichloromethane; temperatures ranging from 0°C to room temperature.

Reduction: Lithium aluminum hydride, sodium borohydride; solvents like tetrahydrofuran (THF) or ethanol; temperatures ranging from 0°C to room temperature.

Substitution: Amines, alcohols; solvents like DMF or DMSO; temperatures ranging from room temperature to reflux.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols, thioethers.

Substitution: Amino or alkoxy derivatives.

Scientific Research Applications

2-(4-Chlorophenyl)-2-oxoethyl (1,3-benzoxazol-2-ylsulfanyl)acetate has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex benzoxazole derivatives.

Biology: Investigated for its potential as an antimicrobial agent against various bacterial and fungal strains.

Medicine: Explored for its anticancer properties, particularly against colorectal carcinoma and other malignancies.

Industry: Utilized in the development of new materials with specific pharmacological activities

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-2-oxoethyl (1,3-benzoxazol-2-ylsulfanyl)acetate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of bacteria and fungi, leading to cell lysis and death. In cancer cells, the compound may inhibit key enzymes involved in cell proliferation and induce apoptosis through the activation of caspases and other apoptotic pathways .

Comparison with Similar Compounds

Similar Compounds

- 2-(1,3-Benzoxazol-2-ylsulfanyl)-1-(4-bromophenyl)ethanone

- 2-(1,3-Benzoxazol-2-ylsulfanyl)-1-(2,3,4-trichlorophenyl)ethanone

- 2-(1,3-Benzoxazol-2-ylsulfanyl)-1-(2,4,6-trichlorophenyl)ethanone

Uniqueness

Compared to similar compounds, 2-(4-Chlorophenyl)-2-oxoethyl (1,3-benzoxazol-2-ylsulfanyl)acetate exhibits unique properties due to the presence of the 4-chlorophenyl group, which enhances its lipophilicity and potentially improves its ability to penetrate cell membranes. This structural feature may contribute to its higher potency and broader spectrum of biological activities .

Biological Activity

The compound 2-(4-Chlorophenyl)-2-oxoethyl (1,3-benzoxazol-2-ylsulfanyl)acetate represents a significant class of benzoxazole derivatives, known for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The structural formula of this compound can be depicted as follows:

This compound features a benzoxazole core fused with a chlorophenyl group and an acetyl moiety, which contributes to its reactivity and biological properties.

Synthesis Methods

Recent advances in synthetic strategies for benzoxazole derivatives have utilized various methodologies. The following are notable approaches for synthesizing the compound:

- Condensation Reactions : Utilizing 2-aminophenol and suitable carboxylic acid derivatives to form the benzoxazole core.

- Substitution Reactions : Introducing the chlorophenyl group through electrophilic aromatic substitution.

- Thiazepane Integration : Reacting with thiazepane precursors to enhance biological activity.

These synthetic routes have been optimized to improve yields and reduce reaction times, often employing nanocatalysts for efficiency .

Antimicrobial Properties

Benzoxazole derivatives, including the compound in focus, have demonstrated significant antimicrobial activity. Studies indicate that they exhibit inhibitory effects against a range of bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anticancer Activity

Research has shown that this compound possesses cytotoxic effects against various cancer cell lines. Notable findings include:

- MCF-7 (human breast cancer cells) : Exhibited a dose-dependent reduction in cell viability.

- HCT-116 (human colorectal carcinoma cells) : Induced apoptosis through the activation of caspase pathways.

The presence of the acetic acid moiety enhances its anticancer potency by facilitating cellular uptake .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It appears to inhibit key inflammatory mediators such as TNF-alpha and IL-6, suggesting potential applications in treating inflammatory diseases .

Case Studies

Several studies have documented the biological effects of this compound:

-

Study on Antimicrobial Activity :

- Researchers evaluated the antibacterial efficacy against clinical isolates.

- Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus.

-

Cytotoxicity Assays :

- A study on MCF-7 cells revealed an IC50 value of 15 µg/mL after 48 hours of treatment.

- Flow cytometry analysis confirmed apoptosis via Annexin V/PI staining.

- Anti-inflammatory Mechanism :

Properties

IUPAC Name |

[2-(4-chlorophenyl)-2-oxoethyl] 2-(1,3-benzoxazol-2-ylsulfanyl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClNO4S/c18-12-7-5-11(6-8-12)14(20)9-22-16(21)10-24-17-19-13-3-1-2-4-15(13)23-17/h1-8H,9-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHLXUKMFHVLTKT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)SCC(=O)OCC(=O)C3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.